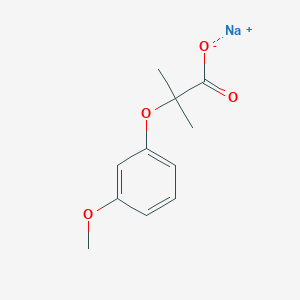
1-(2-Fluoro-4-(trifluoromethyl)phenyl)piperazine
Descripción general
Descripción
“1-(2-Fluoro-4-(trifluoromethyl)phenyl)piperazine” is a chemical compound with the CAS Number: 817170-70-0 . It has a molecular weight of 248.22 and its IUPAC name is 1-[2-fluoro-4-(trifluoromethyl)phenyl]piperazine . It appears as a white to brown solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H12F4N2/c12-9-7-8(11(13,14)15)1-2-10(9)17-5-3-16-4-6-17/h1-2,7,16H,3-6H2 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical and Chemical Properties Analysis
The compound has a molecular weight of 248.22 . It is a white to brown solid and is stored at +4°C . More specific physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación
Piperazine-Azole-Fluoroquinolone Hybrids
A study by Mermer et al. (2019) explored the synthesis of fluoroquinolone hybrids using phenyl piperazine. These hybrids showed promising antimicrobial activity and significant DNA gyrase inhibition, indicating their potential in antimicrobial research (Mermer et al., 2019).
Synthesis of Fluspirilen and Penfluridol
Research by Botteghi et al. (2001) focused on the synthesis of Fluspirilen and Penfluridol, two neuroleptic agents. This study highlighted the importance of phenyl piperazine derivatives in the synthesis of these pharmaceuticals, demonstrating the compound's role in neuroleptic drug development (Botteghi et al., 2001).
Synthesis of Flunarizine
Shakhmaev et al. (2016) described the synthesis of Flunarizine, a drug used for treating migraines and epilepsy, from phenyl piperazine derivatives. This study underscores the compound's significance in synthesizing calcium channel blockers (Shakhmaev et al., 2016).
Radiolabeled Antagonist for PET Studies
Plenevaux et al. (2000) discussed the use of a piperazine derivative, [18F]p-MPPF, as a 5-HT1A antagonist in PET studies for researching serotonergic neurotransmission. This illustrates the role of phenyl piperazine in neuroimaging research (Plenevaux et al., 2000).
Synthesis of 5-HT2 Antagonist
Watanabe et al. (1992) synthesized compounds with phenyl piperazine and evaluated them for 5-HT2 antagonist activity. Their work contributes to the understanding of serotonin receptor antagonists (Watanabe et al., 1992).
Oxidative Transformation of Fluoroquinolones
Zhang and Huang (2005) studied the oxidative transformation of fluoroquinolones and related amines, including phenyl piperazine, indicating its role in environmental chemistry and the fate of pharmaceuticals in water bodies (Zhang & Huang, 2005).
Serotonin-Selective Reuptake Inhibitors (SSRIs)
Dorsey et al. (2004) synthesized and evaluated phenyl piperazine derivatives as SSRIs with potentially improved adverse reaction profiles. This highlights the compound's significance in antidepressant research (Dorsey et al., 2004).
Direcciones Futuras
While specific future directions for “1-(2-Fluoro-4-(trifluoromethyl)phenyl)piperazine” were not found in the search results, it is noted that many recent advances in the agrochemical, pharmaceutical, and functional materials fields have been made possible by the development of organic compounds containing fluorine . It is expected that many novel applications of trifluoromethylpyridine (TFMP) and its derivatives will be discovered in the future .
Mecanismo De Acción
Target of Action
A structurally similar compound, 1-(4-(trifluoromethyl)phenyl)piperazine, is known to be a serotonergic releasing agent
Mode of Action
The exact mode of action of 1-(2-Fluoro-4-(trifluoromethyl)phenyl)piperazine is not well-documented. If it is indeed a serotonergic agent like its structural analog, it may interact with serotonin receptors, leading to increased release or inhibited reuptake of serotonin. This would result in elevated serotonin levels in the synaptic cleft, enhancing serotonergic neurotransmission .
Biochemical Pathways
The specific biochemical pathways affected by this compound are not clearly defined in the available literature. If it acts on the serotonin system, it could influence various physiological processes regulated by serotonin, including mood, sleep, appetite, and cognition. It might also impact the cardiovascular system, as serotonin plays a role in vasoconstriction .
Pharmacokinetics
The piperazine moiety is often used in drugs to optimize pharmacokinetic properties, suggesting that this compound may have favorable ADME characteristics .
Result of Action
The molecular and cellular effects of this compound are not well-documented. If it acts as a serotonergic agent, it could potentially alter neuronal firing rates, synaptic plasticity, and intracellular signaling pathways. These changes could, in turn, influence various physiological and psychological processes .
Action Environment
The action of this compound could be influenced by various environmental factors, including pH, temperature, and the presence of other substances. For instance, the compound’s stability and efficacy could be affected by storage conditions . Additionally, its action could potentially be modulated by interactions with other drugs or substances present in the body.
Análisis Bioquímico
Biochemical Properties
It is known that it has affinity for the 5-HT 1A, 5-HT 1B, 5-HT 1D, 5-HT 2A, and 5-HT 2C receptors . It functions as a full agonist at all sites except the 5-HT 2A receptor, where it acts as a weak partial agonist or antagonist . It also binds to the SERT and evokes the release of serotonin .
Cellular Effects
It is known that it reduces locomotor activity and produces aversive effects in animals . It also has weak effects on the cardiovascular system .
Molecular Mechanism
The molecular mechanism of action of 1-(2-Fluoro-4-(trifluoromethyl)phenyl)piperazine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to the SERT and evokes the release of serotonin . It has no effects on dopamine or norepinephrine reuptake or efflux .
Temporal Effects in Laboratory Settings
It is known that it reduces locomotor activity and produces aversive effects in animals .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
It is known that it is metabolized in the liver by CYP2D6, CYP1A2, CYP3A4 .
Propiedades
IUPAC Name |
1-[2-fluoro-4-(trifluoromethyl)phenyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F4N2/c12-9-7-8(11(13,14)15)1-2-10(9)17-5-3-16-4-6-17/h1-2,7,16H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJDNYOZEHRTOLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C(C=C2)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

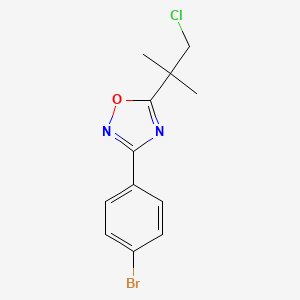
![5-cyano-3-methyl-N-({[(4-methylbenzyl)oxy]imino}methyl)-4-phenyl-2-thiophenecarboxamide](/img/structure/B1530993.png)
![3-Chloro-N-[2-(2,5-dimethylphenoxy)propyl]-4-methylaniline](/img/structure/B1530997.png)
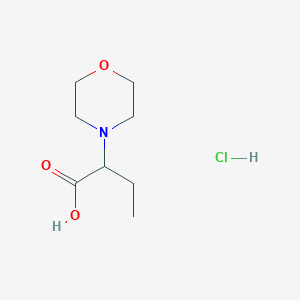

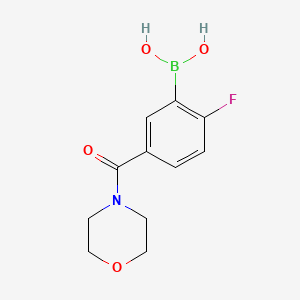
![(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol](/img/structure/B1531001.png)
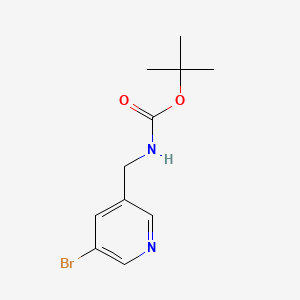
![(E)-N'-(4-fluorophenyl)-2-nitro-N-({[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}amino)ethanimidamide](/img/structure/B1531003.png)

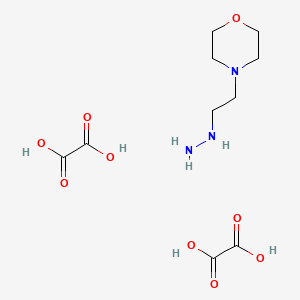
![2-methoxy-4-[(E)-2-pyridin-2-ylvinyl]phenol](/img/structure/B1531008.png)
